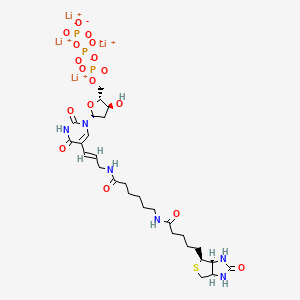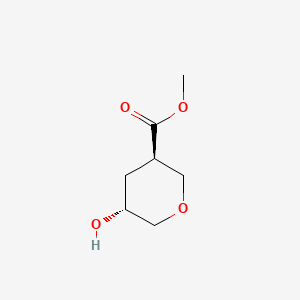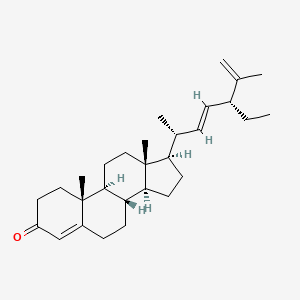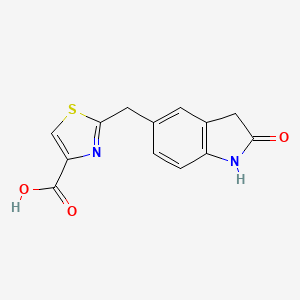
1-Bromo-2-methylpropane-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methylpropane-d9, also known as Isobutyl bromide, is a halogenated alkane used in various synthetic preparations . Its molecular formula is C4H9Br .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-methylpropane-d9 consists of a bromine atom attached to a carbon atom, which is also attached to a methyl group and a propane group . The molecular weight is 137.018 g/mol .Physical And Chemical Properties Analysis
1-Bromo-2-methylpropane-d9 has a molecular weight of 137.02 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index are available for the similar compound 1-Bromo-2-methylpropane .Scientific Research Applications
Solution Enthalpies and Solvent Effects
Martins et al. (2006) explored the solution enthalpies of 1-bromoadamantane, comparing them with those of 2-bromo-2-methylpropane in monoalcohols. This study highlights the importance of solute size and solvent structure on solution enthalpies, offering insights into solvent-solute interactions relevant to 1-Bromo-2-methylpropane-d9 applications in solution thermodynamics (Martins et al., 2006).
Radiochemistry and PET Imaging
Rotteveel et al. (2017) focused on the radiosynthesis of 1-iodo-2-[11 C]methylpropane and its applications in further radiosynthesis reactions. This work underscores the versatility of halogenated compounds like 1-Bromo-2-methylpropane-d9 in developing radiolabeled synthons for positron emission tomography (PET) imaging, facilitating advancements in biomedical imaging and diagnostics (Rotteveel et al., 2017).
Reaction Kinetics and Solvolysis
Research by Wang et al. (2013) on the SN1 hydrolysis reaction of 2-bromo-2-methylpropane provides fundamental insights into reaction kinetics and mechanisms. This study, by observing reaction rates near the critical point of solvents, contributes to a deeper understanding of how structural variations in halogenated compounds, including deuterated versions, affect reaction dynamics (Wang et al., 2013).
Calorimetry and Excess Enthalpies
The work of Artigas et al. (2001) on the calorimetric behavior of primary bromobutanes with isomeric butanols, including discussions on 1-bromo-2-methylpropane, sheds light on the thermodynamics of mixing halogenated compounds with alcohols. Such studies are pivotal for designing and understanding chemical processes involving 1-Bromo-2-methylpropane-d9, especially in the context of excess enthalpies and solvent interactions (Artigas et al., 2001).
Structural and Spectroscopic Analysis
In another vein, Pavitha et al. (2017) conducted a study on the synthesis and characterization of novel compounds involving 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol. This research not only highlights the synthetic utility of derivatives of 1-Bromo-2-methylpropane-d9 but also emphasizes the importance of detailed structural and spectroscopic analysis in developing new chemical entities with potential applications in materials science and pharmacology (Pavitha et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-methylpropane-d9 is the nucleophilic center in a molecule. This compound, being an alkyl halide, is electrophilic in nature and thus seeks out nucleophilic centers for reaction .
Mode of Action
1-Bromo-2-methylpropane-d9 interacts with its targets through a mechanism known as the SN1 reaction . This reaction involves two steps:
- The first step is the spontaneous, unimolecular dissociation of the alkyl bromide to yield a carbocation .
- The second step involves the intermediate carbocation being immediately trapped by a nucleophile .
Biochemical Pathways
The SN1 reaction pathway is the primary biochemical pathway affected by 1-Bromo-2-methylpropane-d9. This pathway involves the formation of a carbocation intermediate, which is then attacked by a nucleophile .
Result of Action
The result of the action of 1-Bromo-2-methylpropane-d9 is the formation of a new compound where the bromine atom has been replaced by a nucleophile. This can lead to various molecular and cellular effects depending on the specific nucleophile involved and the context of the reaction .
Action Environment
The action, efficacy, and stability of 1-Bromo-2-methylpropane-d9 can be influenced by various environmental factors. For instance, the rate of the SN1 reaction can be influenced by the polarity of the solvent, temperature, and the presence of other substances . It is chemically stable under standard ambient conditions .
properties
IUPAC Name |
1-bromo-1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVFKOKELQSXIQ-CBZKUFJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)
![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)


![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)

![2-[(3-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566094.png)
